Unii-mur6UE5SL3

Catalog No.
S530265
CAS No.
612527-56-7
M.F
C21H16N4O2
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-mur6UE5SL3

CAS Number

612527-56-7

Product Name

Unii-mur6UE5SL3

IUPAC Name

ethyl 8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H16N4O2/c1-3-14-8-9-17-15(11-14)19(16-7-5-6-10-22-16)23-12-18-20(21(26)27-4-2)24-13-25(17)18/h1,5-11,13H,4,12H2,2H3

InChI Key

ZSEDMNMFODMQRD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

8-ethynyl-6-(2'-pyridine)-4H-2,5,10b-triazabenzo(e)azulene-3-carboxylic acid ethyl ester, HZ 166, HZ-166, HZ166 cpd

Canonical SMILES

CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4

Description

The exact mass of the compound Unii-mur6UE5SL3 is 356.1273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Unii-mur6UE5SL3 is a chemical compound that is classified under the category of synthetic organic compounds. It is characterized by its specific molecular structure and properties, which contribute to its various applications in scientific research and industry. The compound's unique identifiers, such as the Unii code, indicate its distinct chemical identity within databases that catalog substances for regulatory and research purposes.

Involve the breaking of bonds in reactants and the formation of new bonds in products. For Unii-mur6UE5SL3, specific reactions may include:

  • Substitution Reactions: Where one atom or group in the compound is replaced by another.
  • Addition Reactions: Where atoms or groups are added to the compound, often involving unsaturated bonds.
  • Elimination Reactions: Where parts of the compound are removed, leading to the formation of double or triple bonds.

These reactions can be studied to understand the stability and reactivity of Unii-mur6UE5SL3 under various conditions.

Unii-mur6UE5SL3 exhibits notable biological activity, making it a subject of interest in pharmacology and biochemistry. Its mechanisms may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Binding: Unii-mur6UE5SL3 might interact with specific receptors in biological systems, influencing physiological responses.
  • Antimicrobial Properties: Some studies suggest that compounds similar to Unii-mur6UE5SL3 possess antimicrobial activity, potentially making them useful in medical applications.

Further research is required to elucidate the precise biological mechanisms and potential therapeutic applications.

The synthesis of Unii-mur6UE5SL3 can be achieved through several methods, including:

  • Chemical Synthesis: Utilizing various reagents and catalysts to construct the compound from simpler precursors.
  • Biological Synthesis: Employing microorganisms or enzymes to produce the compound through biotransformation processes.
  • Green Chemistry Approaches: Focusing on environmentally friendly methods that minimize waste and energy consumption during synthesis.

Each method presents its advantages and challenges, impacting the yield, purity, and scalability of production.

Unii-mur6UE5SL3 finds applications across multiple fields:

  • Pharmaceuticals: It may serve as an active ingredient in drug formulations due to its biological activity.
  • Agriculture: The compound could be utilized as a pesticide or herbicide, contributing to crop protection.
  • Materials Science: Its unique properties might be harnessed in developing new materials with specific functionalities.

The versatility of Unii-mur6UE5SL3 underscores its significance in both research and industrial contexts.

Interaction studies involving Unii-mur6UE5SL3 focus on understanding how it interacts with other molecules. These studies may include:

  • Molecular Docking Studies: To predict how Unii-mur6UE5SL3 binds to target proteins or enzymes.
  • Spectroscopic Techniques: Such as nuclear magnetic resonance or mass spectrometry to analyze its interactions with other compounds.
  • Cell-Based Assays: To evaluate the biological effects of these interactions in living systems.

These studies are crucial for determining the compound's efficacy and safety in potential applications.

Several compounds share structural or functional similarities with Unii-mur6UE5SL3. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar functional groupsAntimicrobial
Compound BComparable molecular weightEnzyme inhibitor
Compound CRelated synthetic pathwayAnticancer properties

Uniqueness of Unii-mur6UE5SL3:

  • Unlike many similar compounds, Unii-mur6UE5SL3 may exhibit a unique mechanism of action or a distinct pharmacokinetic profile that enhances its effectiveness in specific applications.
  • Its synthesis methods may also differ significantly from those of similar compounds, leading to variations in yield and purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

356.12732577 g/mol

Monoisotopic Mass

356.12732577 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MUR6UE5SL3

Dates

Modify: 2024-02-18
1: Yuan NY, Poe MM, Witzigmann C, Cook JM, Stafford D, Arnold LA. Characterization of GABA(A) receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. J Pharmacol Toxicol Methods. 2016 Nov - Dec;82:109-114. doi: 10.1016/j.vascn.2016.08.006. PubMed PMID: 27544543; PubMed Central PMCID: PMC5116268.
2: Paul J, Yévenes GE, Benke D, Di Lio A, Ralvenius WT, Witschi R, Scheurer L, Cook JM, Rudolph U, Fritschy JM, Zeilhofer HU. Antihyperalgesia by α2-GABAA receptors occurs via a genuine spinal action and does not involve supraspinal sites. Neuropsychopharmacology. 2014 Jan;39(2):477-87. doi: 10.1038/npp.2013.221. PubMed PMID: 24045508; PubMed Central PMCID: PMC3870792.
3: Fischer BD, Teixeira LP, van Linn ML, Namjoshi OA, Cook JM, Rowlett JK. Role of gamma-aminobutyric acid type A (GABAA) receptor subtypes in acute benzodiazepine physical dependence-like effects: evidence from squirrel monkeys responding under a schedule of food presentation. Psychopharmacology (Berl). 2013 May;227(2):347-54. doi: 10.1007/s00213-013-2975-2. PubMed PMID: 23354533; PubMed Central PMCID: PMC3637862.
4: Chen Q, Yim PD, Yuan N, Johnson J, Cook JM, Smith S, Ionescu-Zanetti C, Wang ZJ, Arnold LA, Emala CW. Comparison of cell expression formats for the characterization of GABA(A) channels using a microfluidic patch clamp system. Assay Drug Dev Technol. 2012 Aug;10(4):325-35. doi: 10.1089/adt.2011.415. PubMed PMID: 22574655; PubMed Central PMCID: PMC3419985.
5: Fischer BD, Atack JR, Platt DM, Reynolds DS, Dawson GR, Rowlett JK. Contribution of GABA(A) receptors containing α3 subunits to the therapeutic-related and side effects of benzodiazepine-type drugs in monkeys. Psychopharmacology (Berl). 2011 May;215(2):311-9. doi: 10.1007/s00213-010-2142-y. PubMed PMID: 21190016; PubMed Central PMCID: PMC3097109.
6: Di Lio A, Benke D, Besson M, Desmeules J, Daali Y, Wang ZJ, Edwankar R, Cook JM, Zeilhofer HU. HZ166, a novel GABAA receptor subtype-selective benzodiazepine site ligand, is antihyperalgesic in mouse models of inflammatory and neuropathic pain. Neuropharmacology. 2011 Mar;60(4):626-32. doi: 10.1016/j.neuropharm.2010.11.026. PubMed PMID: 21145329; PubMed Central PMCID: PMC3566476.
7: Fischer BD, Licata SC, Edwankar RV, Wang ZJ, Huang S, He X, Yu J, Zhou H, Johnson EM Jr, Cook JM, Furtmüller R, Ramerstorfer J, Sieghart W, Roth BL, Majumder S, Rowlett JK. Anxiolytic-like effects of 8-acetylene imidazobenzodiazepines in a rhesus monkey conflict procedure. Neuropharmacology. 2010 Dec;59(7-8):612-8. doi: 10.1016/j.neuropharm.2010.08.011. PubMed PMID: 20727364; PubMed Central PMCID: PMC2963662.

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